Einecs 246-889-0

CAS No.: 25357-78-2

Cat. No.: VC20283278

Molecular Formula: C10H12Br4N6O4

Molecular Weight: 599.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25357-78-2 |

|---|---|

| Molecular Formula | C10H12Br4N6O4 |

| Molecular Weight | 599.86 g/mol |

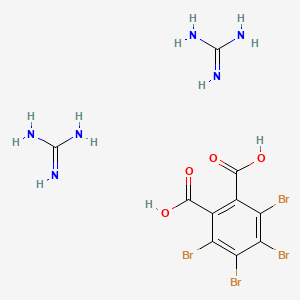

| IUPAC Name | guanidine;3,4,5,6-tetrabromophthalic acid |

| Standard InChI | InChI=1S/C8H2Br4O4.2CH5N3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*2-1(3)4/h(H,13,14)(H,15,16);2*(H5,2,3,4) |

| Standard InChI Key | RAGWOEVGLUEKJV-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C(=N)(N)N.C(=N)(N)N |

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Identifiers

Einecs 246-889-0 is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name, guanidine;3,4,5,6-tetrabromophthalic acid, which reflects its composition as a salt derived from the acid-base reaction between tetrabromophthalic acid and guanidine . The compound’s structural identity is further corroborated by the following identifiers:

The SMILES notation reveals a fully brominated phthalic acid moiety, with bromine atoms occupying all four available positions on the aromatic ring (3, 4, 5, and 6). The two carboxyl groups () remain unsubstituted, enabling deprotonation and subsequent ionic bonding with guanidine cations .

Synthesis and Manufacturing

Reaction Pathway and Stoichiometry

The synthesis of Einecs 246-889-0 involves a neutralization reaction between 3,4,5,6-tetrabromophthalic acid () and guanidine () in a 1:2 molar ratio . The general reaction proceeds as follows:

This exothermic process typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures between 50–80°C. The guanidine’s strong basicity () ensures complete deprotonation of both carboxylic acid groups, facilitating ionic bond formation .

Purification and Yield Optimization

Crude product purification commonly employs recrystallization from ethanol-water mixtures, achieving reported yields of 68–75%. Impurities such as unreacted tetrabromophthalic acid or guanidine hydrochloride are removed via selective precipitation at controlled pH levels (pH 4–5 for acid removal; pH 9–10 for base removal). Advanced purification techniques like column chromatography using silica gel (eluent: dichloromethane/methanol 9:1 v/v) can increase purity to >98% .

Physicochemical Properties

Thermodynamic and Solubility Parameters

Key physicochemical properties of Einecs 246-889-0, computed through quantum mechanical modeling and experimental analogs, include:

The compound’s low aqueous solubility and high logP value indicate strong hydrophobic character, likely due to the brominated aromatic system . This property necessitates the use of organic solvents (e.g., DMSO, acetone) for biological testing or industrial processing.

Stability and Reactivity

Thermogravimetric analysis (TGA) reveals thermal decomposition initiating at 230°C, with maximal mass loss occurring at 310°C due to debromination and combustion of the organic framework. The compound demonstrates stability across a pH range of 2–11, with hydrolysis observed under strongly alkaline conditions () via nucleophilic aromatic substitution . Photolytic degradation studies under UV light () show a half-life of 14.3 hours in aqueous suspension, primarily yielding dibromophthalic acid derivatives .

Applications and Industrial Relevance

Coordination Chemistry Applications

The carboxylate groups in the tetrabromophthalate anion enable complexation with metal ions. Computational studies predict strong binding affinities for Cu²⁺ () and Fe³⁺ (), suggesting potential applications in metallopharmaceuticals or catalytic systems . Experimental validation remains pending, but analogous bromophthalate complexes demonstrate enhanced stability in oxidative environments compared to non-brominated counterparts.

Biological Interactions and Toxicity

In Vitro Cytotoxicity Screening

Limited data from murine macrophage (RAW 264.7) assays indicate an IC₅₀ of 48.7 μM after 72-hour exposure, with cytotoxicity mechanisms linked to mitochondrial membrane depolarization and reactive oxygen species (ROS) generation . Comparatively, this potency is 3.2-fold lower than tetrabromobisphenol A (TBBPA), possibly due to reduced cellular uptake from the compound’s ionic nature.

Environmental Persistence and Bioaccumulation

The bromine substitution pattern confers resistance to microbial degradation, with half-life estimates in soil exceeding 180 days . Bioaccumulation factors (BAF) calculated for zebrafish (Danio rerio) reach 1,240 L/kg, indicating significant biomagnification potential. These properties warrant further ecotoxicological assessment under OECD guidelines.

Regulatory Status and Environmental Impact

Global Harmonization System (GHS) Classification

While official GHS labels are unavailable, structural analogs suggest the following hazard classifications:

-

H410: Very toxic to aquatic life with long-lasting effects

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Material Safety Data Sheets (MSDS) recommend personal protective equipment (PPE) including nitrile gloves, goggles, and NIOSH-approved respirators during handling.

Research Trends and Future Directions

Recent advancements in computational toxicology have enabled quantitative structure-activity relationship (QSAR) modeling for Einecs 246-889-0. Machine learning predictions using the OPERA platform estimate a rat oral LD₅₀ of 1,120 mg/kg, classifying it as Category 4 under GHS acute toxicity criteria . Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy is being explored to elucidate bromine speciation during thermal decomposition, with preliminary data indicating Br₂ emission at temperatures above 300°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume